2-(Chloromethyl)-4-phenylpyrimidine
Overview
Description
2-(Chloromethyl)-4-phenylpyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyrimidine ring substituted with a chloromethyl group at the second position and a phenyl group at the fourth position. Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-phenylpyrimidine typically involves the reaction of 4-phenylpyrimidine with chloromethylating agents. One common method is the reaction of 4-phenylpyrimidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-phenylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.
Oxidation: Products include pyrimidine carboxylic acids or aldehydes.
Reduction: Products include 2-methyl-4-phenylpyrimidine.
Scientific Research Applications
2-(Chloromethyl)-4-phenylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The chloromethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The phenyl group can enhance the compound’s binding affinity through hydrophobic interactions with the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-4-methylpyrimidine: Similar structure but with a methyl group instead of a phenyl group.
2-(Chloromethyl)-4-phenylquinazoline: Contains a quinazoline ring instead of a pyrimidine ring.
2-(Chloromethyl)-4-phenylimidazole: Contains an imidazole ring instead of a pyrimidine ring
Uniqueness
2-(Chloromethyl)-4-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chloromethyl and phenyl groups on the pyrimidine ring enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in the synthesis of novel pharmaceuticals and chemical probes.
Properties
IUPAC Name |
2-(chloromethyl)-4-phenylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-8-11-13-7-6-10(14-11)9-4-2-1-3-5-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDNLIQAZZNRRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00519768 | |
Record name | 2-(Chloromethyl)-4-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00519768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87273-19-6 | |
Record name | 2-(Chloromethyl)-4-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00519768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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